N-Demethyl Trimebutine-d5 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Demethyl Trimebutine-d5 Hydrochloride is a deuterium-labeled derivative of N-Demethyl Trimebutine Hydrochloride. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The deuterium labeling allows for more precise tracking and quantification of the compound in biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Demethyl Trimebutine-d5 Hydrochloride involves the deuteration of N-Demethyl Trimebutine Hydrochloride. Deuteration is typically achieved through the use of deuterium gas or deuterated reagents under specific reaction conditions. The process requires careful control of temperature, pressure, and reaction time to ensure the incorporation of deuterium atoms into the desired positions on the molecule .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-Demethyl Trimebutine-d5 Hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .

Applications De Recherche Scientifique

Analytical Method Development

N-Demethyl Trimebutine-d5 Hydrochloride serves as an internal standard in the development of analytical methods for quantifying trimebutine and its metabolites in biological samples. Its isotopic labeling allows for accurate differentiation between the compound and its endogenous counterparts during mass spectrometry analysis. This application is crucial for:

- Method Validation : Ensuring the reliability and accuracy of quantitative assays.

- Quality Control : Monitoring the consistency of drug formulations and their metabolites in pharmaceutical products .

Pharmacokinetic Studies

The compound is instrumental in pharmacokinetic studies that explore the absorption, distribution, metabolism, and excretion (ADME) of trimebutine. By utilizing this compound as a tracer, researchers can:

- Identify Metabolites : Track the metabolic pathways of trimebutine to understand its efficacy and safety profiles.

- Evaluate Drug Interactions : Assess how other substances may affect the metabolism of trimebutine .

Case Studies and Research Findings

Several studies highlight the utility of this compound in understanding drug metabolism:

- A study published in Drug Metabolism and Disposition reported the discovery of a novel metabolite of trimebutine during pharmacokinetic evaluations. The use of this compound facilitated the identification of a glucuronide conjugate, enhancing the understanding of trimebutine's metabolic profile .

- Another research article emphasized the importance of this compound in developing fit-for-purpose assays for measuring total NDMT levels in plasma, demonstrating its role in refining extraction methodologies .

Quality Control in Pharmaceutical Manufacturing

In pharmaceutical manufacturing, this compound is utilized to ensure product quality through:

- Stability Testing : Monitoring the stability of trimebutine formulations over time.

- Batch Consistency : Verifying that each batch meets specified standards for active ingredients and metabolites .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Analytical Method Development | Internal standard for quantification in mass spectrometry |

| Pharmacokinetic Studies | Tracing metabolic pathways and evaluating drug interactions |

| Quality Control | Ensuring product consistency and stability testing |

| Research Findings | Identification of novel metabolites through advanced analytical techniques |

| Future Directions | Potential use in biomarker development and targeted drug delivery systems |

Mécanisme D'action

The mechanism of action of N-Demethyl Trimebutine-d5 Hydrochloride involves its interaction with specific molecular targets in the body. The deuterium atoms in the compound can affect its pharmacokinetic and metabolic profiles, leading to differences in absorption, distribution, and excretion compared to the non-deuterated form. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Demethyl Trimebutine Hydrochloride: The non-deuterated form of the compound.

Trimebutine: The parent compound from which N-Demethyl Trimebutine is derived.

Deuterated Analogues: Other deuterium-labeled compounds used in similar research applications.

Uniqueness

N-Demethyl Trimebutine-d5 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms allow for more precise tracking and quantification, making it a valuable tool in scientific research .

Activité Biologique

N-Demethyl Trimebutine-d5 Hydrochloride (NDT-d5) is a deuterated analog of Trimebutine, primarily used as a stable isotope-labeled internal standard in pharmacokinetic studies. This article explores its biological activity, mechanisms, applications, and relevant research findings.

- Molecular Formula : C21H22D5NO5·HCl

- Molecular Weight : 414.93 g/mol

- CAS Number : 1286632-72-1

This compound does not exhibit direct pharmacological effects; instead, it serves as a research tool to study the metabolism and pharmacokinetics of Trimebutine. Its structural similarity to Trimebutine allows researchers to trace metabolic pathways using mass spectrometry (MS) techniques. The incorporation of deuterium aids in distinguishing between the labeled and unlabeled compounds during analysis, enhancing the accuracy of metabolic studies .

Biological Activity

NDT-d5 has been shown to modulate gastrointestinal motility, similar to its parent compound Trimebutine. It acts as a spasmolytic agent, alleviating symptoms associated with gastrointestinal disorders such as irritable bowel syndrome (IBS). The compound's ability to influence gut motility is attributed to its interaction with various receptors involved in gastrointestinal function .

Applications in Research

This compound is primarily utilized in:

- Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) of Trimebutine.

- Metabolic Pathway Analysis : Investigating how Trimebutine is metabolized within biological systems.

- Drug Interaction Studies : Assessing potential interactions with other medications and their effects on safety profiles .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Trimebutine | Identical core | Non-deuterated form used clinically |

| N-Methyl Trimebutine | Methyl group present | Lacks deuterium labeling |

| Butylscopolamine | Anticholinergic | Different mechanism; used primarily for spasms |

| Dicyclomine | Anticholinergic | Similar therapeutic use but different structure |

Case Studies and Research Findings

- Metabolism Study : A study by Miura et al. (1989) demonstrated the metabolic pathways of Trimebutine using NDT-d5 as an internal standard. The research highlighted the compound's stability in biological systems and its utility in tracing metabolic routes .

- Pharmacokinetics Investigation : Xue et al. (1995) utilized NDT-d5 to assess the pharmacokinetics of Trimebutine in animal models, providing insights into its absorption rates and tissue distribution .

- Drug Interaction Analysis : Roman et al. (1999) explored potential drug-drug interactions involving Trimebutine, utilizing NDT-d5 to monitor changes in metabolism when co-administered with other medications .

Propriétés

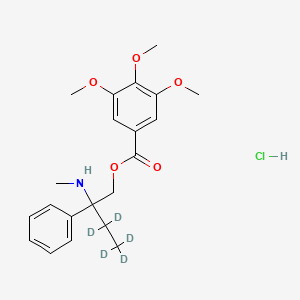

IUPAC Name |

[3,3,4,4,4-pentadeuterio-2-(methylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5.ClH/c1-6-21(22-2,16-10-8-7-9-11-16)14-27-20(23)15-12-17(24-3)19(26-5)18(13-15)25-4;/h7-13,22H,6,14H2,1-5H3;1H/i1D3,6D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXAQAVYYROYHX-LFMIHFMMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.